molecular formula C22H29N3O B248073 3-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)propanamide

Cat. No. B248073
M. Wt: 351.5 g/mol
InChI Key: CMMUDMBXZCLAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)propanamide, commonly known as BZP, is a synthetic drug that belongs to the class of piperazine derivatives. BZP was initially developed as a potential antidepressant, but its stimulant properties led to its use as a recreational drug. Despite its widespread use, BZP's mechanism of action and physiological effects are not fully understood. In

Mechanism of Action

BZP's mechanism of action is not fully understood, but it is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. BZP may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant effects.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also increases alertness, energy, and euphoria, similar to other stimulant drugs such as amphetamines. BZP's effects on neurotransmitter systems may contribute to its antidepressant effects, but could also lead to potential abuse and addiction.

Advantages and Limitations for Lab Experiments

BZP has been used in laboratory experiments to study its effects on neurotransmitter systems and potential therapeutic uses. However, BZP's potential for abuse and addiction makes it a challenging drug to study, as ethical considerations must be taken into account when conducting research with human subjects.

Future Directions

Future research on BZP could focus on its potential as a treatment for depression, as well as its potential for abuse and addiction. Further studies on BZP's mechanism of action could also shed light on its effects on neurotransmitter systems and potential therapeutic uses. Additionally, research could explore potential alternative synthesis methods for BZP that could improve its purity and safety.

Synthesis Methods

BZP is synthesized by reacting 1-benzylpiperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting compound is then purified using column chromatography to obtain pure BZP.

Scientific Research Applications

BZP has been used in scientific research to study its effects on the central nervous system. Specifically, BZP has been used to investigate its potential as a treatment for depression, as well as its potential for abuse. BZP has also been studied for its effects on neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C22H29N3O/c1-18-8-9-21(16-19(18)2)23-22(26)10-11-24-12-14-25(15-13-24)17-20-6-4-3-5-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)

InChI Key

CMMUDMBXZCLAGY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.